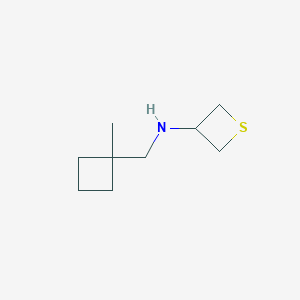
N-((1-Methylcyclobutyl)methyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-Methylcyclobutyl)methyl)thietan-3-amine is a compound that features a thietane ring, a four-membered ring containing a sulfur atom, and a cyclobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methylcyclobutyl)methyl)thietan-3-amine typically involves the reaction of 1-methylcyclobutylmethylamine with a thietane precursor under specific conditions. One common method involves the use of a solvent-free ball milling technique, which is an environmentally friendly approach that minimizes the use of solvents . This method involves the mechanical grinding of the reactants, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar mechanochemical methods or other green chemistry approaches to ensure high yield and purity. The use of microwave-assisted synthesis and ultrasound-assisted synthesis are also potential methods for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-Methylcyclobutyl)methyl)thietan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
N-((1-Methylcyclobutyl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Mécanisme D'action
The mechanism of action of N-((1-Methylcyclobutyl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit effects on adrenergic and GABA-ergic neurotransmission, indicating its potential use in neuropharmacology . The compound may also interact with other neurotransmitter systems, such as the serotoninergic system, to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thietane derivatives and cyclobutyl-containing amines. Examples include:
- Thietan-3-amine hydrochloride
- 2-[3-Methyl-7-(thietan-3-yl)-1-ethylxanth-8-ylthio]acetic acid hydrazide
Uniqueness
N-((1-Methylcyclobutyl)methyl)thietan-3-amine is unique due to its combination of a thietane ring and a cyclobutyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C9H17NS |
|---|---|
Poids moléculaire |
171.31 g/mol |
Nom IUPAC |
N-[(1-methylcyclobutyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H17NS/c1-9(3-2-4-9)7-10-8-5-11-6-8/h8,10H,2-7H2,1H3 |
Clé InChI |
XTGBNPCPWFARDA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC1)CNC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


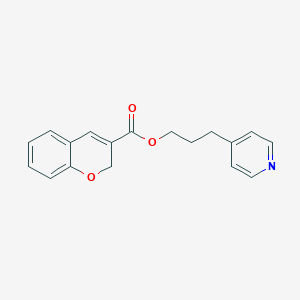
![2-[(2-Oxopropyl)sulfanyl]acetamide](/img/structure/B12930351.png)
![2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole](/img/structure/B12930357.png)
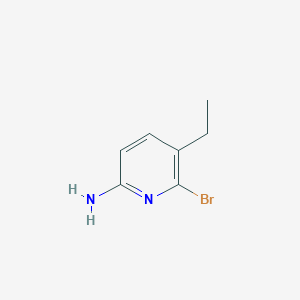
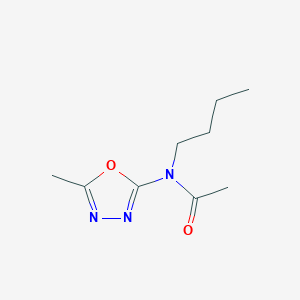
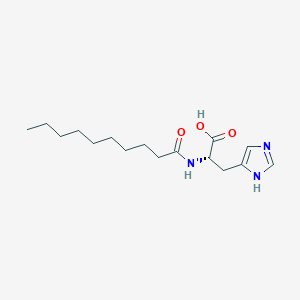
![N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide](/img/structure/B12930390.png)
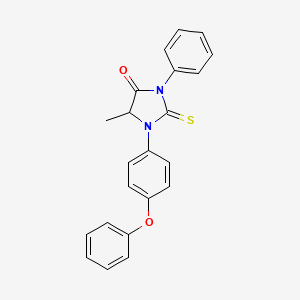

![2-Oxabicyclo[4.1.0]heptan-5-one](/img/structure/B12930408.png)
![N,6-Dimethylbenzo[d]oxazol-2-amine](/img/structure/B12930410.png)
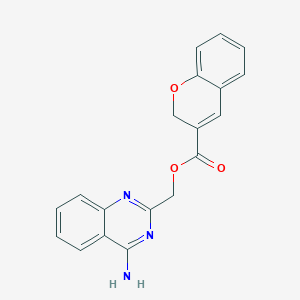
![(4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12930425.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}-1H-benzimidazol-2-amine](/img/structure/B12930429.png)
